

Application Notes and Protocols for the Mass Spectrometric Detection of Meobal-d3

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Compound of Interest		
Compound Name:	Meobal-d3	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific detection of **Meobal-d3** (deuterated methylcobalamin) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Meobal-d3** is a stable isotope-labeled form of methylcobalamin, an active form of vitamin B12, and is commonly used as an internal standard in pharmacokinetic and metabolic studies of methylcobalamin.

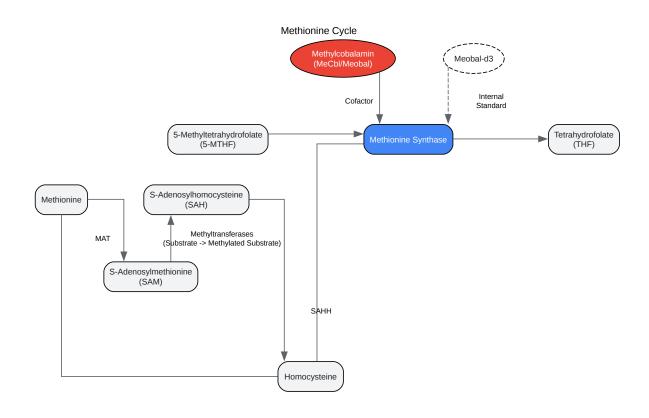
Introduction

Methylcobalamin plays a crucial role as a cofactor for methionine synthase, an enzyme involved in the conversion of homocysteine to methionine. This pathway is vital for DNA synthesis, methylation reactions, and the maintenance of the central nervous system. Accurate quantification of methylcobalamin and its metabolites is therefore essential in various fields of research and drug development. The use of a stable isotope-labeled internal standard like **Meobal-d3** is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variations in sample processing and instrument response.

Signaling Pathway

The metabolic pathway involving methylcobalamin is central to one-carbon metabolism. The diagram below illustrates the role of methylcobalamin as a cofactor for methionine synthase in the remethylation of homocysteine to methionine.





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Caption: The role of Methylcobalamin in the Methionine Cycle.

Quantitative Data

The following table summarizes the key mass spectrometric parameters for the detection of **Meobal-d3** and its non-deuterated analog, methylcobalamin (Meobal). These parameters are crucial for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.



Compound	Molecular Formula	Monoisotop ic Mass (Da)	Precursor Ion ([M+2H] ²⁺) (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Methylcobala min (Meobal)	C63H91C0N13	1343.5878	672.80	147.1	359.1
Meobal-d3	C63H88D3C0N	1346.6065	674.31	147.1	359.1

Note: The product ions originate from the fragmentation of the corrin ring and the nucleotide side chain, which are common to both the deuterated and non-deuterated forms. Therefore, the m/z values of the product ions are expected to be the same.

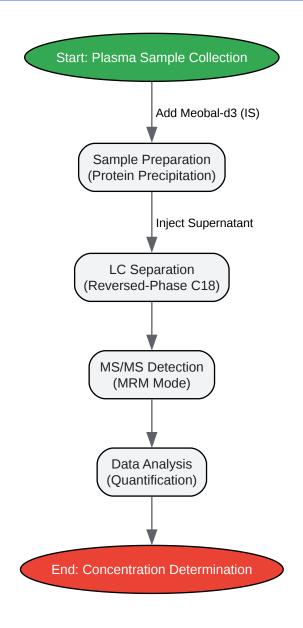
Experimental Protocols

This section details the recommended experimental workflow for the quantification of **Meobal-d3**, which is typically used as an internal standard for the analysis of endogenous methylcobalamin in biological matrices such as plasma.

Experimental Workflow

The overall workflow for sample analysis is depicted below.





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Caption: LC-MS/MS workflow for Meobal-d3 analysis.

Materials and Reagents

- Meobal-d3 (Internal Standard)
- Methylcobalamin (Analyte Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)

Caution: Methylcobalamin and **Meobal-d3** are light-sensitive. All procedures involving these compounds should be performed under amber or red light to prevent degradation.[1][2]

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of methylcobalamin and **Meobal-d3** from plasma samples.

- Thaw plasma samples on ice.
- To 100 μL of plasma, add 10 μL of Meobal-d3 working solution (as internal standard).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

4.4.1. Liquid Chromatography (LC) Conditions



Parameter	Recommended Setting	
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Gradient	0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B	

4.4.2. Mass Spectrometry (MS) Conditions

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

4.4.3. MRM Transitions and Compound-Specific Parameters



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Methylcobala min	672.80	147.1	100	40	35
359.1	100	40	25		
Meobal-d3	674.31	147.1	100	40	35
359.1	100	40	25		

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity.

Conclusion

The protocols and settings outlined in this application note provide a robust framework for the quantitative analysis of **Meobal-d3** using LC-MS/MS. The use of a stable isotope-labeled internal standard, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and reliable results. These methods are applicable to a wide range of research and clinical applications where the precise measurement of methylcobalamin is critical.

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